molecular formula C10H13NO2S B2866113 Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate CAS No. 500725-85-9

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate

Cat. No.: B2866113
CAS No.: 500725-85-9
M. Wt: 211.28
InChI Key: IYQXYSFQURNDKN-UHFFFAOYSA-N
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Description

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate is an organic compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-cyclopropyl-1,3-thiazole-2-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Scientific Research Applications

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate can be compared with other thiazole derivatives such as:

This compound stands out due to its unique cyclopropyl group, which may enhance its biological activity and specificity.

Properties

IUPAC Name

ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c1-2-13-10(12)5-9-11-8(6-14-9)7-3-4-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQXYSFQURNDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500725-85-9
Record name ethyl 2-(4-cyclopropyl-1,3-thiazol-2-yl)acetate
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